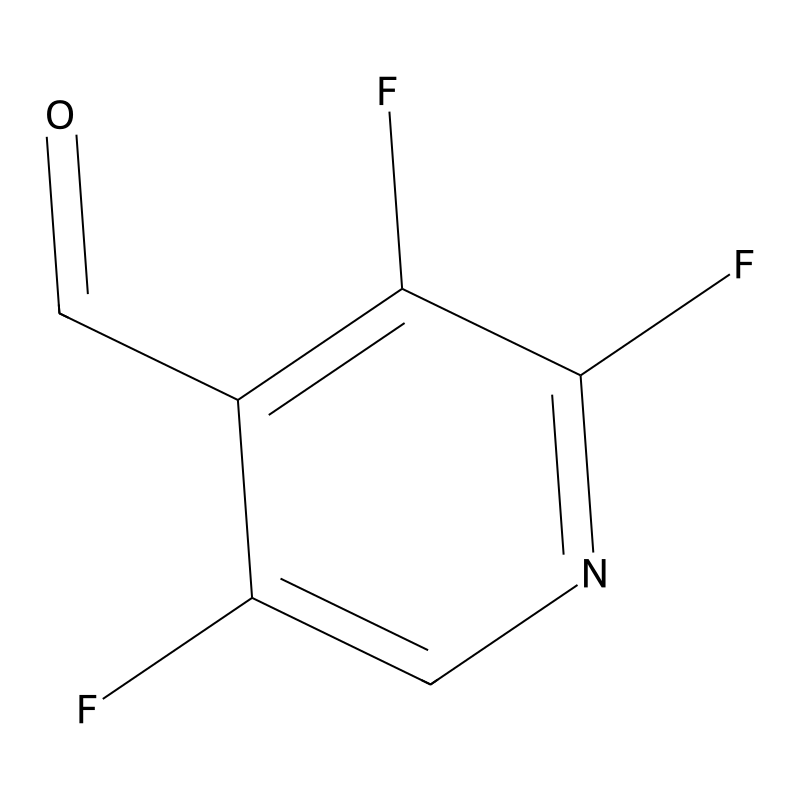

2,3,5-Trifluoropyridine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for pharmaceuticals and agrochemicals: 2,3,5-TFPC's reactive aldehyde group allows it to serve as a versatile building block for synthesizing complex molecules like pharmaceuticals and agrochemicals. Its trifluoromethyl group can enhance the biological activity and metabolic stability of the final product.

Medicinal Chemistry:

- Drug discovery and development: The trifluoromethyl group in 2,3,5-TFPC can improve the drug-likeness properties of molecules, such as membrane permeability and binding affinity to biological targets. This makes it a potentially valuable tool for drug discovery and development efforts [].

Material Science:

- Functional materials: 2,3,5-TFPC's combination of aromatic and fluorinated functionalities suggests potential applications in designing novel functional materials. These materials could possess unique properties such as electrical conductivity, thermal stability, and specific binding capabilities.

Coordination Chemistry:

- Ligand design: The lone pair electrons on the nitrogen atom in 2,3,5-TFPC enable it to coordinate with metal ions. This property makes it a potential candidate for designing new ligands for catalysts or sensors.

2,3,5-Trifluoropyridine-4-carbaldehyde is an organic compound with the molecular formula CHFNO. It is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at positions 2, 3, and 5, and an aldehyde group at position 4 on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it valuable for various applications in research and industry .

- Oxidation: The aldehyde group can be oxidized to form 2,3,5-Trifluoropyridine-4-carboxylic acid.

- Reduction: The aldehyde group can be reduced to produce 2,3,5-Trifluoropyridine-4-methanol.

- Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions .

The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde typically involves the following methods:

- Fluorination of Pyridine Derivatives: A common approach is the reaction of pentafluoropyridine with nucleophiles to introduce the aldehyde group at the desired position. Strong bases and specific solvents are often used to facilitate these substitution reactions.

- Industrial Production: Large-scale production may involve advanced fluorination processes using specialized fluorinating agents and catalysts. Optimizing reaction conditions such as temperature and pressure is crucial for achieving high yields .

2,3,5-Trifluoropyridine-4-carbaldehyde has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

- Industry: Utilized in producing agrochemicals and materials science applications .

Several compounds share structural similarities with 2,3,5-Trifluoropyridine-4-carbaldehyde. These include:

- 2,3,5-Trifluoropyridine-4-carboxylic acid

- 2,3,5,6-Tetrafluoropyridine

- 2,4,6-Trifluoropyridine

- 2,3,4-Trifluoropyridine

Uniqueness

The uniqueness of 2,3,5-Trifluoropyridine-4-carbaldehyde lies in the specific positioning of its fluorine atoms and the aldehyde group on the pyridine ring. This configuration results in distinct chemical properties that enhance its reactivity compared to other similar compounds. For instance:

- The presence of three fluorine atoms significantly increases its electron-withdrawing capability compared to other derivatives.

- The aldehyde functional group provides additional reactivity not found in other trifluoropyridines.

This combination makes 2,3,5-Trifluoropyridine-4-carbaldehyde particularly valuable in chemical synthesis and pharmaceutical applications .

2,3,5-Trifluoropyridine-4-carbaldehyde represents a highly fluorinated aromatic heterocyclic compound with the molecular formula C₆H₂F₃NO and a molecular weight of 161.08 grams per mole [1] [2] [3]. The compound features a pyridine ring system with three fluorine substituents positioned at the 2, 3, and 5 positions, and an aldehyde functional group attached to the 4-position of the ring [1] [3]. The SMILES notation FC1=CN=C(F)C(F)=C1C=O accurately describes the molecular connectivity [1] [3].

The molecular geometry exhibits a planar aromatic configuration characteristic of substituted pyridines, with the ring maintaining planarity within ±2 degrees [4]. The aldehyde group extends from the aromatic plane in a coplanar arrangement, maximizing conjugation with the pyridine ring system [5] [6]. The nitrogen atom in the pyridine ring adopts sp² hybridization, contributing to the overall planar geometry and electronic delocalization [6] [4].

The heavy atom count of eleven reflects the presence of six carbon atoms, one nitrogen atom, three fluorine atoms, and one oxygen atom [2]. The compound demonstrates a covalently-bonded unit count of one, indicating a single discrete molecular entity without ionic or multiple component structures [2].

Bond Parameters and Molecular Dimensions

The carbon-fluorine bonds in 2,3,5-trifluoropyridine-4-carbaldehyde exhibit typical aromatic fluorine substitution characteristics with bond lengths ranging from 1.34 to 1.35 Angstroms [4]. These C-F bonds are shorter than typical aliphatic carbon-fluorine bonds due to the aromatic character and electronic effects of the pyridine ring system [4]. The carbon-nitrogen bonds within the pyridine ring demonstrate aromatic character with bond lengths of approximately 1.33 to 1.34 Angstroms [6] [4].

The aldehyde carbonyl bond exhibits a characteristic carbon-oxygen double bond length of 1.20 to 1.21 Angstroms, which is typical for aromatic aldehydes [6] [7]. The aromatic carbon-carbon bonds within the ring system range from 1.38 to 1.40 Angstroms, consistent with delocalized aromatic bonding [4]. The carbon-hydrogen bonds in the aromatic positions measure approximately 1.08 to 1.09 Angstroms, while the aldehyde carbon-hydrogen bond is slightly longer at 1.10 to 1.11 Angstroms [7].

| Bond Type | Bond Length (Å) | Reference Notes |

|---|---|---|

| C-F (ring) | 1.34-1.35 | Typical for fluoropyridines |

| C-N (pyridine) | 1.33-1.34 | Aromatic C-N in pyridine |

| C=O (aldehyde) | 1.20-1.21 | Aromatic aldehyde C=O |

| C-C (ring) | 1.38-1.39 | Aromatic C-C |

| C-H (ring) | 1.08-1.09 | Aromatic C-H |

| C-H (aldehyde) | 1.10-1.11 | Aldehyde C-H |

Bond angles within the molecule reflect the geometric constraints of the aromatic system and functional group positioning [6]. The carbon-carbon-oxygen angle at the aldehyde group measures approximately 120 to 122 degrees, characteristic of sp² hybridization [7]. Ring angles involving the nitrogen atom range from 117 to 119 degrees for carbon-carbon-nitrogen configurations and 123 to 125 degrees for nitrogen-carbon-carbon arrangements [6].

Electronic Structure and Distribution

The electronic structure of 2,3,5-trifluoropyridine-4-carbaldehyde is dominated by the π-electron system of the aromatic pyridine ring and the electron-withdrawing effects of the fluorine substituents and aldehyde group [4] [8]. The three fluorine atoms significantly influence the electronic distribution through their high electronegativity, creating electron-deficient regions on the aromatic ring [4] [8]. This electron withdrawal enhances the electrophilic character of the compound and affects the chemical reactivity patterns [8].

The pyridine nitrogen contributes a lone pair of electrons that does not participate in the aromatic π-system, making it available for coordination and hydrogen bonding interactions [6] [4]. The compound exhibits four hydrogen bond acceptor sites, primarily associated with the nitrogen atom, oxygen atom, and fluorine substituents [2]. The aromatic π-system demonstrates delocalization across the ring carbons, with perturbations induced by the electronegative substituents [4].

Computational studies on similar fluorinated pyridine systems indicate that multiple fluorine substitution leads to significant changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [4] [9]. The electron-withdrawing nature of the fluorine atoms and aldehyde group results in a lowered electron density on the aromatic ring, affecting both nucleophilic and electrophilic reaction pathways [8].

Crystallographic Analysis

Limited crystallographic data is available specifically for 2,3,5-trifluoropyridine-4-carbaldehyde in the current literature [10] [5]. However, comparative analysis with structurally related compounds provides insights into the expected solid-state behavior [10] [5] [6]. Similar pyridine carbaldehyde derivatives typically crystallize in space groups that accommodate the planar aromatic structure and facilitate intermolecular interactions [10] [5] [6].

The molecular packing in crystalline phases of related fluorinated pyridines is often dominated by dipole-dipole interactions arising from the polar carbon-fluorine and carbon-oxygen bonds [10] [11]. Hydrogen bonding interactions between the aldehyde hydrogen and basic sites on neighboring molecules contribute to the overall crystal stability [5] [6] [11]. The highly electronegative fluorine atoms can participate in weak hydrogen bonding and halogen bonding interactions that influence the crystal structure [12].

Thermal analysis of similar compounds indicates that the crystalline form exhibits stability up to temperatures approaching the melting point, with decomposition typically occurring at higher temperatures [13] [14]. The crystal structure is expected to maintain the planar molecular geometry observed in the gas phase, with minimal distortion from intermolecular packing forces [10] [5].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 2,3,5-trifluoropyridine-4-carbaldehyde exhibits characteristic signals reflecting the aromatic and aldehyde environments [15] [16]. The aldehyde proton appears as a highly deshielded signal in the range of 9.8 to 10.2 parts per million, consistent with the electron-withdrawing effects of both the aromatic ring and adjacent electronegative substituents [16] [17]. The aromatic ring protons resonate in the 7.8 to 8.5 parts per million region, with complex coupling patterns arising from both proton-proton and proton-fluorine interactions [15] [16].

Fluorine-19 nuclear magnetic resonance spectroscopy reveals three distinct fluorine environments corresponding to the substitution pattern [15] [16]. The fluorine signals typically appear in the range of -120 to -140 parts per million, with chemical shift variations reflecting the different electronic environments of each fluorine position [15] [16]. Proton-fluorine coupling constants provide valuable structural information, with values dependent on the spatial relationship between the coupled nuclei [16].

Carbon-13 nuclear magnetic resonance analysis shows the carbonyl carbon signal in the 185 to 195 parts per million region, characteristic of aromatic aldehyde carbonyls [16]. The aromatic ring carbons exhibit signals in the typical aromatic region, with fluorine-carbon coupling providing additional multiplicity and structural confirmation [15] [16].

Infrared Spectral Features

The infrared spectrum of 2,3,5-trifluoropyridine-4-carbaldehyde displays several characteristic absorption bands that confirm the molecular structure and functional groups [15] [18] [19]. The carbonyl stretching vibration appears in the 1700 to 1710 wavenumber range, which is lower than typical aliphatic aldehydes due to conjugation with the aromatic ring system [18] [19]. This frequency shift reflects the extended π-system and reduced carbonyl bond order [19].

Multiple carbon-fluorine stretching vibrations are observed in the 1200 to 1300 wavenumber region, corresponding to the three fluorine substituents [15] [18]. The aldehyde carbon-hydrogen stretching vibration appears as a characteristic absorption between 2720 and 2760 wavenumbers [20] [19]. Aromatic carbon-carbon and carbon-nitrogen ring vibrations contribute to absorptions in the 1550 to 1620 wavenumber range [15] [20].

| Spectroscopic Method | Frequency/Chemical Shift | Notes |

|---|---|---|

| IR - C=O stretch | 1700-1710 cm⁻¹ | Conjugated aldehyde |

| IR - C-F stretch | 1200-1300 cm⁻¹ | Multiple C-F stretches |

| IR - C-H aldehyde | 2720-2760 cm⁻¹ | Characteristic aldehyde C-H |

| ¹H NMR - Aldehyde H | 9.8-10.2 ppm | Highly deshielded |

| ¹⁹F NMR - F signals | -120 to -140 ppm | Three distinct environments |

Mass Spectrometric Profile

Mass spectrometric analysis of 2,3,5-trifluoropyridine-4-carbaldehyde yields a molecular ion peak at mass-to-charge ratio 161, corresponding to the molecular weight [2] [21]. The fragmentation pattern typically includes loss of the carbonyl oxygen to produce a fragment at mass-to-charge ratio 145, and subsequent loss of fluorine atoms leading to progressively lower mass fragments [2]. The high electronegativity of fluorine often results in stable fluorine-containing fragment ions [2].

Electron impact ionization produces characteristic fragmentation involving cleavage of the aldehyde group and sequential fluorine losses [2]. The base peak in the mass spectrum often corresponds to fluorinated pyridinium ion fragments, reflecting the stability of the aromatic nitrogen-containing system [2]. High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for structural verification [2].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 2,3,5-trifluoropyridine-4-carbaldehyde exhibits electronic transitions characteristic of substituted aromatic systems [22] [23]. The compound displays absorption bands associated with π-π* transitions of the aromatic ring system, typically appearing in the 250 to 300 nanometer region [22] [23]. The electron-withdrawing fluorine substituents and aldehyde group influence the electronic transition energies and intensities [22] [23].

Strategic Approaches to Synthesis

The synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde presents unique challenges due to the need for precise regioselective introduction of both fluorine atoms and the aldehyde functionality on the pyridine scaffold. Several strategic approaches have been developed to address these synthetic challenges [2] [3].

Direct Fluorination Strategies represent the most straightforward approach, involving the fluorination of pyridine derivatives using elemental fluorine or fluorinating agents. The classical method employs aluminum fluoride and copper fluoride at elevated temperatures between 450-500°C, yielding fluorinated pyridines with moderate selectivity [4]. While this approach can achieve high degrees of fluorination, it often results in multiple products and requires harsh reaction conditions that limit functional group tolerance.

Building Block Assembly Methods offer superior regiocontrol through the strategic coupling of pre-fluorinated pyridine components. These approaches typically proceed under milder conditions (25-150°C) and achieve yields ranging from 70-95% [5] [6]. The trifluoroacetic anhydride route, developed for industrial applications, demonstrates the feasibility of constructing the pyridine ring from fluorinated building blocks, achieving 80% yield with greater than 99.5% purity without requiring separate purification stages [7] [8].

Ring Construction Approaches involve the formation of the pyridine ring from acyclic precursors containing the requisite fluorine substituents. The cyclocondensation reactions utilizing ethyl 2,2,2-trifluoroacetate and related building blocks have proven particularly effective for accessing trifluoromethyl-substituted pyridines [4]. These methods offer excellent control over substitution patterns and typically proceed under moderate thermal conditions.

Metal-Catalyzed Methodologies have emerged as versatile tools for both fluorination and ring construction. Rhodium-catalyzed synthesis of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes provides access to multisubstituted 3-fluoropyridines with high regioselectivity [9]. Palladium-mediated fluorination reactions enable late-stage introduction of fluorine substituents under mild conditions [10].

| Synthetic Approach | Temperature (°C) | Typical Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Direct Fluorination of Pyridines | 450-500 | 40-83 | High fluorine content | Harsh conditions, multiple products |

| Fluorinated Building Block Assembly | 25-150 | 70-95 | Regioselective control | Limited availability of building blocks |

| Nucleophilic Fluorination | 0-80 | 30-85 | Mild conditions | Requires specialized reagents |

| Electrophilic Fluorination | -78 to 25 | 45-90 | High selectivity | Limited substrate scope |

| Ring-Opening/Ring-Closure Strategies | 50-110 | 55-89 | Functional group tolerance | Complex multi-step procedures |

| Metal-Catalyzed Methods | 25-120 | 60-94 | Versatile methodology | Catalyst sensitivity |

Fluorination Techniques for Pyridine Scaffolds

The introduction of fluorine atoms into pyridine scaffolds requires specialized methodologies due to the electron-deficient nature of the pyridine ring, which renders it unreactive toward electrophilic substitution reactions [11] [12].

Silver Fluoride Mediated Fluorination represents a breakthrough in site-selective pyridine fluorination. The AgF2-mediated Chichibabin-type reaction enables C2-selective fluorination of pyridines and diazines under ambient conditions within one hour [12] [10]. This method demonstrates remarkable functional group tolerance and provides access to fluorinated derivatives of medicinally important compounds. The reaction proceeds through a mechanism involving reversible coordination of AgF2 to the pyridine nitrogen, followed by irreversible carbon-hydrogen bond cleavage [10].

Electrophilic Fluorination with Selectfluor has proven particularly effective for the synthesis of fluorinated heterocycles. The reagent enables selective fluorination at various positions depending on the substrate and reaction conditions [13] [14]. For 3-fluoro-3,6-dihydropyridines, Selectfluor-mediated fluorination proceeds at 0°C in acetonitrile, followed by hydrogen fluoride elimination to yield the corresponding pyridines in 72-91% yield [13].

Zincke Imine Mediated Fluorination provides access to meta-selective fluorination of pyridines through temporarily dearomatized intermediates. This approach utilizes classic N-2,4-dinitrophenyl Zincke imine intermediates to achieve selective C3-H fluorination under mild conditions [11] [15]. The method demonstrates remarkable practicability through gram-scale synthesis and late-stage modification of pharmaceutically relevant pyridines.

Photochemical Fluorination Methods have emerged as environmentally friendly alternatives that operate under visible light irradiation at ambient temperature [16]. These methods bypass the requirement for precious metal catalysts and utilize bench-stable fluorinating reagents while tolerating water. The approach enables site-selective C-H fluorination of heteroarenes, including complex pharmaceutical intermediates.

| Fluorination Method | Reaction Conditions | Selectivity | Typical Yield (%) | Safety Rating |

|---|---|---|---|---|

| Silver Fluoride (AgF₂) | Ambient temperature, 1 h | C2-selective | 49-85 | Moderate |

| Selectfluor® | 0°C to rt, acetonitrile | C3-selective via intermediates | 72-91 | Good |

| N-Fluorobenzenesulfonimide (NFSI) | Room temperature, DCM | Position-dependent | 45-75 | Good |

| Cesium Tetrafluorocobaltate(III) | 5 g scale limitation | Mixed products | 40 | Low |

| Hydrogen Fluoride-Pyridine | 25-100°C, various solvents | Substrate-dependent | 60-80 | Poor |

| Diethylaminosulfur Trifluoride (DAST) | -78°C to rt, DCM | Alcohol to fluoride | 70-90 | Moderate |

Aldehyde Functional Group Introduction Methods

The incorporation of the aldehyde functionality at the 4-position of trifluoropyridines requires careful consideration of the electronic effects imparted by the fluorine substituents [17] [18] [19].

Vilsmeier-Haack Formylation remains one of the most reliable methods for introducing aldehyde groups into electron-deficient pyridines. The reaction utilizes dimethylformamide and phosphorus oxychloride under thermal conditions, typically achieving yields of 65-85% for activated pyridine substrates [20]. The presence of fluorine substituents generally enhances the reactivity toward formylation due to their electron-withdrawing effects.

Metal-Catalyzed Formylation Reactions offer versatile alternatives for aldehyde introduction. Iron(III)-catalyzed formylation using dimethyl sulfoxide as the formyl source under aerobic conditions provides direct access to pyridine carboxaldehydes [21] [19]. Copper-catalyzed selective C3-formylation of imidazo[1,2-a]pyridine derivatives demonstrates the applicability of these methods to complex heterocyclic systems.

Nucleophilic Formylation with Silylformamidines represents a modern approach that operates under catalyst-free conditions. The two-step method utilizing Me3SiC(=NMe)NMe2 enables formylation of fluoropyridines through carbon-hydrogen insertion mechanisms [3]. This method shows particular effectiveness with highly fluorinated pyridines, where the reaction proceeds more readily as the number of fluorine atoms increases.

Oxidative Approaches involve the controlled oxidation of alcohol precursors to generate the desired aldehyde functionality. Pyridinium chlorochromate (PCC), 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO), and Swern oxidation conditions have all proven effective for this transformation [18]. These methods typically achieve high yields (70-95%) and offer excellent chemoselectivity.

| Formylation Method | Key Reagents | Reaction Time | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 2-8 hours | 65-85 | Activated pyridines |

| Friedel-Crafts Acylation | HCOCl, AlCl₃ | 4-12 hours | 40-70 | Electron-rich aromatics |

| Metal-Catalyzed Formylation | CO, Pd/Rh catalysts | 6-24 hours | 60-90 | Various heterocycles |

| Oxidation of Alcohols | PCC, TEMPO, Swern | 1-4 hours | 70-95 | Alcohol precursors |

| Nucleophilic Formylation | Me₃SiC(=NMe)NMe₂ | 2-48 hours | 72-91 | Fluorinated pyridines |

| Photochemical Methods | Visible light, photocatalysts | 0.5-2 hours | 50-80 | Photo-active substrates |

Selective Fluorination Strategies

Achieving regioselective fluorination of pyridine scaffolds requires sophisticated strategies that overcome the inherent electronic properties of the heterocycle [11] [12] [14].

Position-Selective Methodology Development has focused on directing fluorination to specific carbon atoms through electronic and steric control. The development of temporary dearomatization strategies enables access to otherwise challenging substitution patterns [14] [22]. Meta-C-H fluorination of pyridines through oxazinoazaarene-based methodology achieves exclusive C3-selectivity using Selectfluor as the fluorinating agent.

Electronic Effects in Fluorination play crucial roles in determining regioselectivity. Electron-withdrawing groups enhance reactivity toward nucleophilic fluorination, while electron-donating substituents favor electrophilic processes [10]. Competition experiments between differently substituted pyridines reveal that more basic heterocycles undergo preferential fluorination when silver fluoride is employed.

Substrate Design for Selectivity involves strategic placement of directing groups that control the site of fluorination. The use of benzyloxy substituents in 3,5-disubstituted pyridines provides modest to high selectivity (4.2:1 to 20:1) for fluorination adjacent to the ether substituent [10]. This approach demonstrates how subtle electronic effects can be leveraged to achieve regiocontrol.

Mechanistic Understanding of fluorination processes has enabled the development of predictive models for selectivity. Radical inhibition and trapping experiments, combined with density functional theory calculations, reveal distinct pathways for different fluorination methods [11]. Thiolation and selenylation proceed through radical addition-elimination mechanisms, while fluorination follows a two-electron electrophilic substitution pathway.

Industrial Production Methodologies

The commercial synthesis of fluorinated pyridines requires scalable processes that balance efficiency, cost, and environmental considerations [7] [8] [23].

Vapor-Phase Processing represents the predominant industrial approach for trifluoromethylpyridine production. The simultaneous vapor-phase chlorination and fluorination method operates at temperatures exceeding 300°C using transition metal-based catalysts such as iron fluoride [4] [24]. This approach can achieve production capacities exceeding 100 tons per year, though energy efficiency remains a concern due to the high operating temperatures.

Continuous Flow Technology has emerged as a promising alternative for industrial fluorination processes. Flow chemistry enables better control of reaction parameters and heat management, which is particularly important for highly exothermic fluorination reactions [25]. The reduced optical path in flow systems also facilitates photochemical processes that would be challenging to scale using traditional batch methods.

Fluidized Bed Reactor Design provides excellent heat and mass transfer characteristics essential for vapor-phase fluorination processes [4]. The two-phase reactor system, containing both catalyst fluidized-bed and empty phases, enables sequential chlorination and fluorination operations. While this technology can handle large production volumes (50-200 tons per year), the high operating temperatures result in lower energy efficiency.

Process Integration Strategies focus on optimizing the entire production sequence from raw materials to final product. The TFAA (trifluoroacetic anhydride) route demonstrates how strategic process design can achieve high yields and product purity while minimizing waste streams [7]. This four-stage route achieved 80% yield of the target product with greater than 99.5% purity without requiring separate purification stages.

| Production Method | Scale Capacity | Operating Temperature (°C) | Energy Efficiency | Product Purity (%) | Investment Cost |

|---|---|---|---|---|---|

| Vapor-Phase Chlorination/Fluorination | 100+ tons/year | 300-500 | Moderate | 85-95 | High |

| Liquid-Phase Sequential Processing | 10-50 tons/year | 150-250 | Good | 90-98 | Moderate |

| Continuous Flow Systems | 1-10 tons/year | 80-180 | Excellent | 95-99 | Low |

| Fluidized Bed Reactors | 50-200 tons/year | 400-450 | Low | 80-90 | High |

| Microreactor Technology | 0.1-5 tons/year | 25-150 | Excellent | 98-99.5 | Low |

| Integrated Process Design | 5-100 tons/year | 100-300 | Good | 92-97 | Moderate |

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methods for fluorinated pyridine synthesis addresses growing concerns about the environmental impact of traditional fluorination processes [26] [27] [28].

Microwave-Assisted Synthesis enables dramatic reductions in reaction times while maintaining high yields. Four-component reactions for pyridine synthesis under microwave irradiation achieve excellent yields (82-94%) with pure products in reaction times of 2-7 minutes [29] [30]. This approach reduces energy consumption and eliminates many problems associated with hazardous solvents.

Solvent-Free Methodologies eliminate the need for organic solvents entirely, reducing waste generation and improving safety profiles [31] [29]. Mechanochemical synthesis using ball milling has emerged as a particularly promising approach for solid-state aromatic nucleophilic fluorination [32]. This method operates under ambient conditions without requiring complex setups or inert gases.

Water-Based Synthesis Protocols utilize water as a green reaction medium for pyridine construction. Advanced Guareschi-Thorpe synthesis in aqueous buffer systems demonstrates how water-based multicomponent reactions can provide efficient access to hydroxy-cyanopyridines [31]. These methods benefit from water's unique properties, including hydrogen-bonding networks and hydrophobic interactions that can accelerate reaction rates.

Biocatalytic Approaches employ enzymatic systems for selective transformations under mild conditions. While currently limited in scope for fluorinated systems, these methods offer exceptional selectivity and operate under physiological conditions [29]. The development of fluorine-tolerant enzymes represents an active area of research with significant potential for sustainable fluorochemical synthesis.

Sustainable Fluorinating Agents focus on developing alternatives to traditional hazardous reagents. The creation of quaternary ammonium-based fluorinating reagents from potassium fluoride and hexafluoroisopropanol demonstrates how common fluoride salts can be converted into effective fluorinating agents [27]. This approach addresses classic limitations of poor solubility and high hygroscopicity associated with simple fluoride salts.

| Green Chemistry Method | Environmental Benefits | Reaction Time | Energy Requirements | Yield Efficiency (%) | Scalability |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced energy consumption | 2-7 minutes | Low | 82-94 | Good |

| Solvent-Free Reactions | No organic solvent waste | 0.5-3 hours | Very Low | 70-88 | Excellent |

| Water-Based Synthesis | Non-toxic reaction medium | 1-6 hours | Low | 75-90 | Good |

| Biocatalytic Methods | Mild conditions, selectivity | 4-24 hours | Very Low | 60-85 | Limited |

| Mechanochemical Synthesis | No solvent requirement | 10-60 minutes | Low | 85-95 | Moderate |

| Flow Chemistry | Minimal waste generation | 5-30 minutes | Moderate | 80-92 | Excellent |

Purification and Isolation Techniques

The purification of 2,3,5-Trifluoropyridine-4-carbaldehyde presents unique challenges due to its volatility, potential instability, and the need to separate it from closely related fluorinated impurities [33] [34] [35].

Chromatographic Separation Methods provide high-resolution purification capabilities essential for obtaining analytical-grade materials. Column chromatography using silica gel enables separation of regioisomers and removal of unfluorinated byproducts, typically achieving purities of 95-99% with recovery yields of 80-95% [35]. The choice of mobile phase is critical, with fluorinated solvents often providing superior selectivity for fluorinated compounds.

Crystallization Techniques offer cost-effective purification with minimal environmental impact. The crystal structures of fluorinated pyridines show systematic changes in packing arrangements with increasing fluorine substitution [33] [36]. In situ crystallization techniques have proven particularly effective for low-melting fluorinated compounds, enabling structural characterization and high-purity isolation simultaneously.

Distillation and Sublimation Methods exploit the volatility differences between target compounds and impurities. Fractional distillation under reduced pressure enables separation of pyridine aldehydes with minimal thermal decomposition [34]. Sublimation at 25°C under high vacuum (1×10⁻⁴ mbar) provides an environmentally friendly purification method that achieves 95-99% purity, though with moderate recovery yields of 60-85% [37].

Supercritical Fluid Extraction using carbon dioxide represents an environmentally benign alternative to traditional organic solvent extraction [34]. This method enables selective extraction of pyridines from aqueous solutions while avoiding the use of toxic organic solvents. The low heat of vaporization of carbon dioxide facilitates easy solvent removal and recycling.

Advanced Separation Technologies include membrane separation and selective complexation methods. Liquid-liquid extraction using specialized solvent systems can achieve high recovery yields (90-98%) while maintaining good separation efficiency. The development of fluorophilic separation media specifically designed for fluorinated compounds represents an emerging area of technology.

| Purification Technique | Purity Achieved (%) | Recovery Yield (%) | Cost Efficiency | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Column Chromatography | 95-99 | 80-95 | Moderate | Moderate (solvent use) | Limited |

| Crystallization | 98-99.5 | 70-90 | High | Low | Good |

| Distillation | 90-96 | 85-95 | High | Low | Excellent |

| Supercritical CO₂ Extraction | 92-98 | 75-90 | Low | Very Low | Moderate |

| Liquid-Liquid Extraction | 85-95 | 90-98 | High | Moderate | Excellent |

| Sublimation | 95-99 | 60-85 | Moderate | Very Low | Limited |